molecular formula C19H18 B147283 11-Methyl-1,2,3,4-tetrahydrochrysene CAS No. 54092-73-8

11-Methyl-1,2,3,4-tetrahydrochrysene

Cat. No.: B147283
CAS No.: 54092-73-8
M. Wt: 246.3 g/mol
InChI Key: LKQNYFKWDJCYHQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 11-Methyl-1,2,3,4-tetrahydrochrysene involves several steps. One common method is the hydrogenation of 11-methylchrysene under specific conditions. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under a hydrogen atmosphere . The reaction conditions, including temperature and pressure, are carefully controlled to ensure the selective hydrogenation of the aromatic rings.

Chemical Reactions Analysis

11-Methyl-1,2,3,4-tetrahydrochrysene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

11-Methyl-1,2,3,4-tetrahydrochrysene has several applications in scientific research:

    Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons (PAHs) and their derivatives.

    Biology: Researchers use this compound to investigate the biological effects of PAHs, including their potential carcinogenicity and interactions with biological molecules.

    Medicine: While not commonly used in therapeutic applications, it serves as a reference compound in the study of PAH-related health effects.

    Industry: Its applications in industry are limited, primarily due to its specialized use in research.

Mechanism of Action

The mechanism of action of 11-Methyl-1,2,3,4-tetrahydrochrysene involves its interaction with biological molecules, particularly DNA. As a PAH derivative, it can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to mutations and potentially carcinogenic effects . The compound’s effects are mediated through various molecular pathways, including the activation of cytochrome P450 enzymes, which metabolize PAHs into reactive intermediates .

Comparison with Similar Compounds

11-Methyl-1,2,3,4-tetrahydrochrysene is similar to other PAHs, such as:

The uniqueness of this compound lies in its specific structure, which influences its chemical reactivity and biological interactions.

Properties

IUPAC Name

11-methyl-1,2,3,4-tetrahydrochrysene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18/c1-13-12-15-7-3-4-8-16(15)18-11-10-14-6-2-5-9-17(14)19(13)18/h2,5-6,9-12H,3-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQNYFKWDJCYHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCCC2)C3=C1C4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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